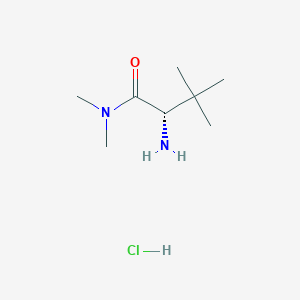

(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride

Description

(2S)-2-Amino-N,N,3,3-tetramethylbutanamide hydrochloride (CAS: 1257848-66-0, 154830-98-5) is a chiral amide derivative with a hydrochloride salt. Its molecular formula is C₇H₁₇ClN₂O (molecular weight: 192.68 g/mol) . The compound features a stereogenic center at the C2 position (S-configuration), an amide group, and four methyl substituents (two on the amide nitrogen and two at the C3 position). This structural complexity enhances steric hindrance and influences solubility, stability, and biological interactions.

Synthesis methods include catalytic routes, such as the hydrogenolysis of intermediates like methyl (2S)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate in the presence of palladium catalysts . The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(2S)-2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAKIBYILBSOIQ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various amides, carboxylic acids, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | CAS Number | Key Differences |

|---|---|---|---|---|---|

| (2S)-2-Amino-N,N,3,3-tetramethylbutanamide HCl | C₇H₁₇ClN₂O | 192.68 | Amide, Amine, Hydrochloride | 1257848-66-0 | Tetramethyl substitution |

| (R)-2-Amino-N,3-dimethylbutanamide HCl | C₆H₁₅ClN₂O | 178.65 | Amide, Amine, Hydrochloride | 202825-94-3 | R-configuration; fewer methyl groups |

| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | 195.69 | Ester, Amine, Hydrochloride | Not provided | Ester instead of amide; altered substitution |

| N,3-Dimethyl-L-valinamide | C₇H₁₆N₂O | 144.22 | Amide, Amine | 89226-12-0 | Free base; lacks two methyl groups |

Key Observations :

- Stereochemistry: The (R)-enantiomer of 2-amino-N,3-dimethylbutanamide HCl (CAS: 202825-94-3) may exhibit distinct biological activity due to configuration-dependent receptor interactions .

- Functional Groups: Methyl esters (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) are more hydrolytically labile than amides, affecting stability .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound and Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl) exhibit higher aqueous solubility than free bases .

- Thermal Stability : Tetramethyl substitution may enhance thermal stability due to reduced conformational flexibility.

Biological Activity

(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride, commonly referred to as a chiral building block in organic synthesis, has garnered interest for its potential biological activities. This compound features a unique structure with a chiral center and multiple methyl groups, which may influence its interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 194.70 g/mol

- CAS Number : 154830-98-5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its structure allows it to modulate the activity of these targets, leading to diverse biological effects. The specific pathways involved depend on the target and the context of use.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that (2S)-2-amino-N,N,3,3-tetramethylbutanamide can inhibit certain enzymes, potentially affecting metabolic pathways.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Investigations into its antimicrobial properties have revealed that it may possess activity against specific bacterial strains.

Study 1: Enzyme Interaction

A study conducted by Valente et al. explored the interaction of (2S)-2-amino-N,N,3,3-tetramethylbutanamide with various enzymes involved in metabolic processes. The findings indicated that the compound could effectively inhibit enzyme activity at certain concentrations, suggesting a potential role in drug development for metabolic disorders .

Study 2: Neuroprotective Properties

In an experimental model for neurodegeneration, researchers observed that derivatives of (2S)-2-amino-N,N,3,3-tetramethylbutanamide demonstrated significant neuroprotective effects. The study highlighted the compound's ability to reduce oxidative stress markers and improve neuronal survival rates under stress conditions .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of (2S)-2-amino-N,N,3,3-tetramethylbutanamide against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration for potential therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₉ClN₂O |

| Molecular Weight | 194.70 g/mol |

| CAS Number | 154830-98-5 |

| Biological Activities | Enzyme inhibition, Neuroprotection, Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.